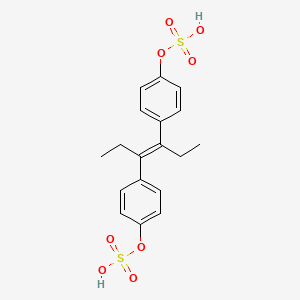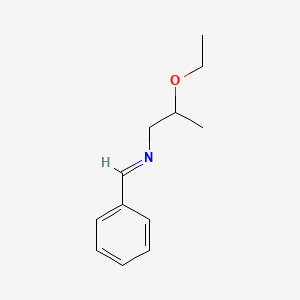![molecular formula C17H18ClN5O5 B13736136 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide CAS No. 33084-37-6](/img/structure/B13736136.png)
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide typically involves multiple steps. The process begins with the nitration of benzamide to introduce nitro groups at specific positions on the benzene ring. This is followed by the introduction of the anilino group through a substitution reaction. The final step involves the addition of the 2-chloroethyl(ethyl)amino group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce various amino derivatives.
科学的研究の応用
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzoic acid
- 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzene
- 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzyl alcohol
Uniqueness
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
33084-37-6 |
|---|---|
分子式 |
C17H18ClN5O5 |
分子量 |
407.8 g/mol |
IUPAC名 |
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H18ClN5O5/c1-2-21(8-7-18)12-5-3-11(4-6-12)20-14-9-13(17(19)24)15(22(25)26)10-16(14)23(27)28/h3-6,9-10,20H,2,7-8H2,1H3,(H2,19,24) |
InChIキー |
HMZZMBXJUXCVSL-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCl)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)
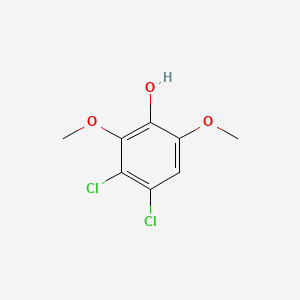
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
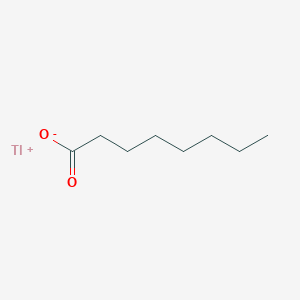
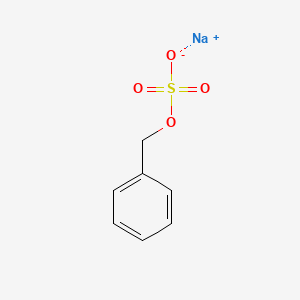
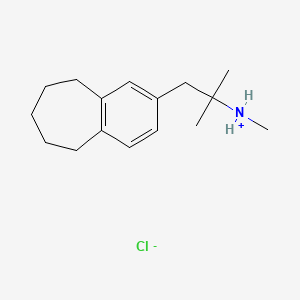


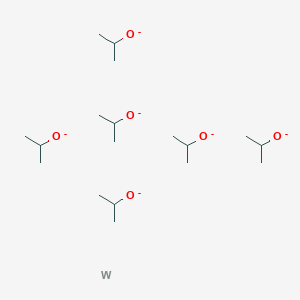

![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
